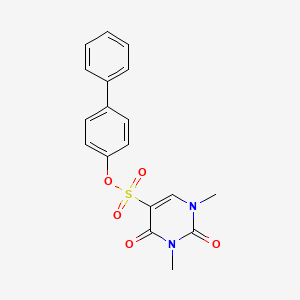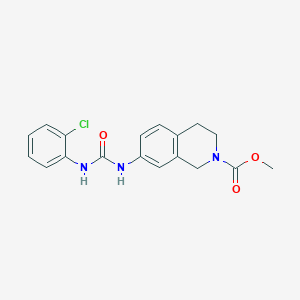
(3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of (3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone:
Nonlinear Optical (NLO) Materials
(3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone has shown significant potential in the field of nonlinear optics. Its high second and third harmonic generation efficiencies make it a promising candidate for applications in optical switching, optical logic, and signal processing . The molecule’s static and dynamic polarizability are notably higher than standard materials like urea, enhancing its applicability in optoelectronic devices .
Antimicrobial Agents
This compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial and fungal strains . Its effectiveness as an antimicrobial agent makes it a potential candidate for developing new antibiotics and antifungal medications.
Pharmaceutical Intermediates
(3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone can be used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to be a building block for more complex molecules used in drug development .
Molecular Modeling and Drug Design
The compound’s structure has been utilized in molecular modeling studies to understand its interaction with biological targets. This helps in the rational design of new drugs by predicting how modifications to the molecule might enhance its efficacy or reduce side effects .
Organic Electronics
Due to its electronic properties, (3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone is being explored for use in organic electronic devices. Its ability to conduct electricity and its stability make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics .
Catalysis
The compound has potential applications in catalysis, particularly in organic synthesis. Its structure allows it to act as a catalyst in various chemical reactions, improving reaction rates and yields .
Material Science
In material science, (3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone is being investigated for its potential to form new materials with unique properties. These materials could have applications in coatings, adhesives, and other industrial products .
Biological Studies
The compound is also used in biological studies to understand its effects on cellular processes. This research can lead to new insights into how similar compounds might be used to treat diseases or modify biological functions .
Propiedades
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-17-6-4-14(5-7-17)16-3-1-2-12-21(13-16)18(22)15-8-10-20-11-9-15/h4-11,16H,1-3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZGODVIOFYLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

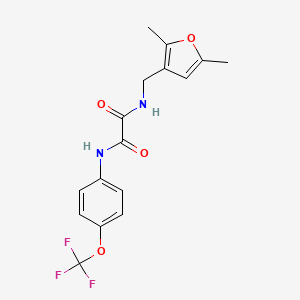
![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate](/img/structure/B2730049.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2730050.png)
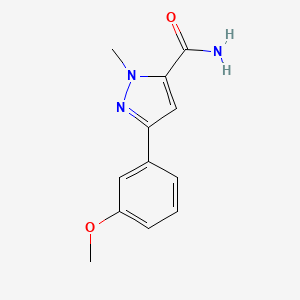
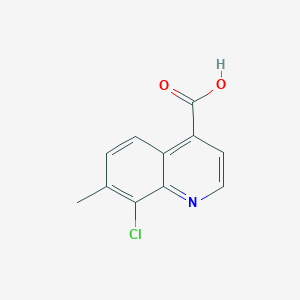
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2730058.png)
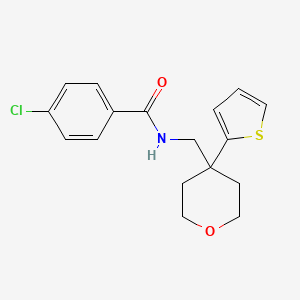
![N-Ethyl-4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2730061.png)
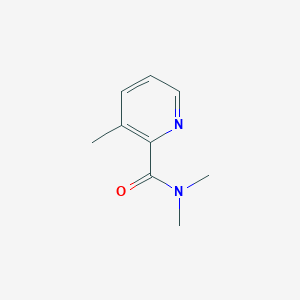
![8-chloro-2-(3-fluoro-4-methoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2730063.png)

![4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2730067.png)
